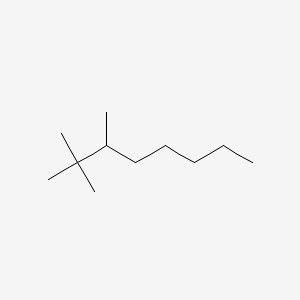

2,2,3-Trimethyloctane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

62016-26-6 |

|---|---|

Molekularformel |

C11H24 |

Molekulargewicht |

156.31 g/mol |

IUPAC-Name |

2,2,3-trimethyloctane |

InChI |

InChI=1S/C11H24/c1-6-7-8-9-10(2)11(3,4)5/h10H,6-9H2,1-5H3 |

InChI-Schlüssel |

XZPXMWMVWDSEMY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(C)C(C)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,3-Trimethyloctane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 2,2,3-trimethyloctane, a saturated acyclic hydrocarbon. This document consolidates available data on its molecular structure, physicochemical properties, and safety information. Due to the limited availability of specific experimental protocols for its synthesis and property determination, generalized methodologies are presented to serve as a practical reference for laboratory work. This guide is intended to support researchers and professionals in the fields of chemistry and drug development by providing a foundational understanding of this branched alkane.

Chemical Structure and Identification

This compound is a branched-chain alkane with the chemical formula C₁₁H₂₄. Its structure features an eight-carbon backbone (octane) with three methyl group substituents at the second and third positions. The presence of a chiral center at the C3 position indicates that this compound can exist as a pair of enantiomers.

Below is a diagram representing the molecular structure of this compound.

Physicochemical Properties

The following table summarizes the key chemical and physical properties of this compound. It is important to note that while some data is derived from experimental measurements for isomeric compounds, much of the available information for this compound itself is based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | PubChem[1] |

| Molecular Weight | 156.31 g/mol | PubChem[1] |

| CAS Registry Number | 62016-26-6 | NIST WebBook[2] |

| IUPAC Name | This compound | PubChem[1] |

| InChI | InChI=1S/C11H24/c1-6-7-8-9-10(2)11(3,4)5/h10H,6-9H2,1-5H3 | PubChem[1] |

| InChIKey | XZPXMWMVWDSEMY-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CCCCCC(C)C(C)(C)C | PubChem[1] |

| Boiling Point | 172.3°C at 760 mmHg (for isomer 2,2,6-trimethyloctane) | Guidechem[3] |

| Density | 0.742 g/cm³ (for isomer 2,2,6-trimethyloctane) | Guidechem[3] |

| Refractive Index | 1.416 (for isomer 2,2,6-trimethyloctane) | Guidechem[3] |

| XLogP3 | 5.4 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 0 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 11 | PubChem (Computed)[1] |

Experimental Protocols

Generalized Synthesis of a Highly Branched Alkane via Grignard Reaction

This protocol outlines the synthesis of a tertiary alcohol, a key intermediate that can be subsequently dehydrated and hydrogenated to yield a highly branched alkane.

Materials:

-

An appropriate alkyl halide (e.g., a secondary or tertiary bromoalkane)

-

An appropriate ketone

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Anhydrous acid (e.g., H₂SO₄ or KHSO₄) for dehydration

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Standard glassware for organic synthesis (reflux condenser, dropping funnel, etc.)

-

Apparatus for hydrogenation

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

Add a small amount of the alkyl halide dissolved in anhydrous diethyl ether to initiate the reaction.

-

Once the reaction begins (indicated by bubbling and heat), add the remaining alkyl halide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[4][5]

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of the chosen ketone in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition, allow the reaction mixture to stir at room temperature for several hours or until completion.

-

-

Work-up and Isolation of Tertiary Alcohol:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

-

-

Dehydration and Hydrogenation:

-

Dehydrate the tertiary alcohol by heating with an acid catalyst (e.g., H₂SO₄ or KHSO₄) to yield a mixture of alkenes.

-

Hydrogenate the resulting alkene mixture using a Pd/C catalyst under a hydrogen atmosphere to produce the final saturated branched alkane.[6]

-

The following diagram illustrates the generalized workflow for this synthesis.

References

- 1. This compound | C11H24 | CID 188432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

Technical Guide: Physical Properties of 2,2,3-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,2,3-trimethyloctane. Due to the limited availability of direct experimental data for this specific isomer, this document presents computed properties and supplements them with experimental data for related isomers to offer valuable context and reference points for research and development. Standardized experimental protocols for determining these properties are also detailed.

Molecular Identity and Structure

This compound is a branched-chain alkane, a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[1] Its structure consists of an eight-carbon octane (B31449) backbone with three methyl group substituents. The IUPAC name specifies that two methyl groups are attached to the second carbon atom and one methyl group is attached to the third carbon atom of the main chain.

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 62016-26-6 | NIST[1] |

| Molecular Formula | C₁₁H₂₄ | NIST[1] |

| Molecular Weight | 156.31 g/mol | PubChem[2] |

| Canonical SMILES | CCCCCC(C)C(C)(C)C | PubChem[2] |

| InChI Key | XZPXMWMVWDSEMY-UHFFFAOYSA-N | NIST[1] |

Physical and Chemical Properties

Direct experimental values for many physical properties of this compound are not widely published. The following table summarizes computed properties from reputable chemical databases. For comparative purposes, a second table provides experimental data for the closely related isomer, 2,2,6-trimethyloctane.

Table 2: Computed Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 156.31 g/mol | Computed by PubChem 2.2[2] |

| XLogP3-AA (Octanol/Water Partition Coeff.) | 5.4 | Computed by XLogP3 3.0[2] |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18[2] |

| Hydrogen Bond Acceptor Count | 0 | Computed by Cactvs 3.4.8.18[2] |

| Rotatable Bond Count | 5 | Computed by Cactvs 3.4.8.18[2] |

| Exact Mass | 156.187800766 Da | Computed by PubChem 2.2[2] |

| Topological Polar Surface Area | 0 Ų | Computed by Cactvs 3.4.8.18[2] |

| Complexity | 86.7 | Computed by Cactvs 3.4.8.18[2] |

Table 3: Experimental Physical Properties of Isomer 2,2,6-Trimethyloctane (CAS: 62016-28-8)

| Property | Value | Conditions | Source |

| Boiling Point | 174 °C | at 760 mmHg | LookChem[3] |

| Density | 0.7349 g/cm³ | - | LookChem[3] |

| Refractive Index | 1.4134 | - | LookChem[3] |

| Melting Point | -57.06 °C | (estimate) | LookChem[3] |

| Flash Point | 52.7 °C | - | LookChem[3] |

| Vapor Pressure | 1.78 mmHg | at 25 °C | LookChem[3] |

Standardized Experimental Protocols

The following are detailed methodologies for determining the key physical properties of liquid hydrocarbons like this compound, based on internationally recognized standards.

Boiling Point Determination (ASTM D1078)

This method determines the distillation (boiling) range of volatile organic liquids that are chemically stable during the process.[4][5]

Methodology:

-

Apparatus Setup: A specified volume of the sample (e.g., 100 mL) is placed into a distillation flask. The flask is fitted with a calibrated thermometer, positioned so the top of the bulb is level with the bottom of the side arm of the flask. The side arm connects to a condenser.

-

Heating: The sample is heated at a controlled and uniform rate.[6]

-

Data Collection: The temperature is recorded at several points:

-

Initial Boiling Point: The thermometer reading when the first drop of condensate falls from the condenser tip.[6]

-

Intermediate Readings: Temperature readings are taken as specified percentages of the sample (e.g., 5%, 10%, 50%, 90%, 95%) are collected in a graduated cylinder.

-

Dry Point: The temperature at which the last drop of liquid evaporates from the bottom of the flask.

-

-

Correction: All temperature readings are corrected for barometric pressure to standard pressure (760 mmHg).

Density Determination (ASTM D4052)

This method covers the determination of density and relative density of petroleum distillates and viscous oils using a digital density meter.[7][8][9]

Methodology:

-

Apparatus: A digital density meter that measures the oscillation period of a U-shaped sample tube.

-

Calibration: The instrument is calibrated using at least two reference standards of known density, such as dry air and high-purity water.

-

Sample Introduction: A small volume (approximately 1-2 mL) of the liquid sample is injected into the thermostatically controlled U-tube.[8] Care is taken to avoid the formation of bubbles.

-

Measurement: The instrument measures the change in the oscillating frequency of the tube caused by the mass of the sample. This frequency is mathematically converted into a direct density reading.[8]

-

Reporting: The density is reported in g/mL or kg/m ³ at the specified test temperature (e.g., 20°C).[10]

Refractive Index Determination (ASTM D1218)

This method is used for measuring the refractive index of transparent, light-colored hydrocarbon liquids.[11][12]

Methodology:

-

Apparatus: A calibrated refractometer (e.g., an Abbe-type refractometer) with a monochromatic light source, typically a sodium D line (589 nm).[13]

-

Temperature Control: The prisms of the refractometer are brought to a constant, specified temperature (e.g., 20°C) by circulating water from a thermostatically controlled bath.[14]

-

Sample Application: A few drops of the sample are placed on the surface of the lower prism. The prisms are then closed and locked.

-

Measurement: The user looks through the eyepiece and adjusts the instrument until the boundary between the light and dark fields is sharp and aligned with the crosshairs.[14] The refractive index is then read directly from the instrument's scale.

-

Reporting: The result is reported as a dimensionless number, typically to four decimal places, along with the temperature at which the measurement was made (e.g., nD²⁰).[15]

Melting Point Determination (OECD 102)

This guideline describes several methods for determining the melting point or melting range of a substance.[16][17] For a substance that is liquid at room temperature, a freezing point or pour point determination is more appropriate. The capillary method is common for solids.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered, dry substance is packed into a capillary tube sealed at one end.

-

Apparatus: The capillary tube is placed in a heating apparatus, which can be a liquid bath or a metal block, equipped with a calibrated thermometer or temperature sensor.[18]

-

Heating: The apparatus is heated at a slow, controlled rate (e.g., 1°C/min) near the expected melting point.

-

Observation: The temperature at which the substance begins to collapse or liquefy (initial melting point) and the temperature at which it becomes completely liquid (final melting point) are recorded. This range is reported as the melting range.[19]

Viscosity Determination (OECD 114)

This guideline describes methods for measuring the viscosity of Newtonian liquids.[20][21]

Methodology (Capillary Viscometer):

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type) is used, placed in a constant-temperature bath.

-

Procedure: A specified volume of the liquid is introduced into the viscometer. The sample is allowed to reach thermal equilibrium with the bath.

-

Measurement: The liquid is drawn up by suction above the upper timing mark. The suction is released, and the time it takes for the liquid meniscus to fall from the upper to the lower timing mark is measured with a stopwatch.

-

Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (C): ν = C × t.

-

Reporting: The result is reported in square millimeters per second (mm²/s) or centistokes (cSt) at a specified temperature (e.g., 20°C and 40°C).[22]

Visualizations

Logical Relationship of Alkane Structure to Physical Properties

The physical properties of alkanes are directly related to their molecular structure, specifically their molecular weight and degree of branching.

Caption: Structure-Property Relationships for Alkanes.

Experimental Workflow for Density Measurement (ASTM D4052)

This diagram illustrates the logical flow for determining the density of a liquid sample according to the ASTM D4052 standard.

Caption: Workflow for Density Measurement via ASTM D4052.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C11H24 | CID 188432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 7. store.astm.org [store.astm.org]

- 8. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 9. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. store.astm.org [store.astm.org]

- 12. store.astm.org [store.astm.org]

- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 14. davjalandhar.com [davjalandhar.com]

- 15. athabascau.ca [athabascau.ca]

- 16. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 17. oecd.org [oecd.org]

- 18. laboratuar.com [laboratuar.com]

- 19. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 20. Viscosity of liquids according to OECD n°114 - Analytice [analytice.com]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

The Natural Occurrence of 2,2,3-Trimethyloctane and Other Branched Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkanes, a diverse class of saturated hydrocarbons, are integral to the chemical ecology of a wide array of organisms, from microorganisms to insects. These compounds, characterized by their methylated carbon chains, play critical roles in chemical communication, defense mechanisms, and environmental adaptation. This technical guide provides a comprehensive overview of the natural occurrence of branched alkanes, with a specific focus on 2,2,3-trimethyloctane and other trimethylated congeners. It delves into the biosynthetic pathways responsible for their production, the experimental protocols for their extraction and identification, and their role as semiochemicals. This document is intended to be a valuable resource for researchers in chemical ecology, natural product chemistry, and drug development seeking to understand and harness the properties of these unique molecules.

Natural Occurrence of Trimethyl-Branched Alkanes

While the natural occurrence of a wide variety of methyl-branched alkanes is well-documented, particularly as cuticular hydrocarbons (CHCs) in insects, the specific identification of this compound is rare. However, evidence of its presence, along with other trimethylated alkanes, has been found in the context of honey bee colonies infested with the parasitic mite Varroa destructor.[1][2]

More broadly, novel trimethyl-branched alkanes have been identified in the internal lipids of the pupae of the moth Helicoverpa zea. These findings underscore the existence of biosynthetic pathways capable of producing highly branched hydrocarbon structures in insects.[3]

The following table summarizes the quantitative data available for the natural occurrence of this compound and other representative trimethylalkanes.

| Compound | Natural Source | Organism | Mean Amount | Analytical Method | Reference |

| This compound | Honey bee colony volatiles (with Varroa destructor) | Apis mellifera / Varroa destructor | 0.052 ± 0.013 ng | GC-MS | [1][2] |

| 2,18,20-Trimethyltetratriacontane | Internal lipids of pupae | Helicoverpa zea | Not Quantified | GC-MS | [3] |

| 2,18,20-Trimethylhexatriacontane | Internal lipids of pupae | Helicoverpa zea | Not Quantified | GC-MS | [3] |

| 2,24,26-Trimethyldotetracontane | Internal lipids of pupae | Helicoverpa zea | Not Quantified | GC-MS | [3] |

Biosynthesis of Methyl-Branched Alkanes

The biosynthesis of methyl-branched alkanes is a fascinating modification of the fatty acid synthesis pathway, primarily occurring in specialized cells like the oenocytes in insects.[4] The process involves the incorporation of methyl groups, derived from precursors like propionyl-CoA, into the growing acyl chain.

The key precursor for methyl branching is methylmalonyl-CoA.[4] This molecule is synthesized from propionyl-CoA, which can be derived from the metabolism of odd-chain fatty acids or certain amino acids such as valine, isoleucine, and methionine.[4][5] The enzyme propionyl-CoA carboxylase, which requires biotin (B1667282) as a cofactor, catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA.[6]

During fatty acid synthesis, the standard elongating unit is malonyl-CoA, which adds two carbons to the growing chain. To introduce a methyl branch, methylmalonyl-CoA is used as a substrate by the fatty acid synthase (FAS) complex instead of malonyl-CoA.[4] This results in the incorporation of a methyl group at a specific position on the carbon chain. For the synthesis of a trimethylated alkane like this compound, this process would need to occur at specific elongation cycles.

The resulting very-long-chain fatty acyl-CoA is then reduced to a fatty aldehyde by an acyl-CoA reductase (AAR).[7][8] Finally, the aldehyde is converted to the corresponding alkane through the action of an aldehyde-deformylating oxygenase (ADO) in cyanobacteria or a cytochrome P450 enzyme (CYP4G) in insects, which removes the carbonyl group.[7][9]

Role as Semiochemicals and Signaling

Branched alkanes, as components of cuticular hydrocarbons, are crucial for chemical communication in insects, acting as semiochemicals that can convey information about species, sex, reproductive status, and colony membership.[5][10] These non-volatile or low-volatility compounds are typically detected upon direct contact or in close proximity through the insect's chemosensory system.[11][12]

The perception of cuticular hydrocarbons is mediated by specialized chemosensory organs, such as basiconic sensilla located on the antennae.[13] These sensilla house the dendrites of olfactory receptor neurons (ORNs). Specific odorant receptors (ORs) embedded in the dendritic membrane are responsible for recognizing and binding to particular hydrocarbon molecules.[14]

Upon binding of a branched alkane to its cognate OR, a signal transduction cascade is initiated within the ORN. This typically involves the opening of ion channels, leading to the depolarization of the neuron and the generation of an action potential.[15] This electrical signal is then transmitted to the antennal lobe of the insect's brain, where the information is processed, leading to a specific behavioral response, such as mating, aggression, or avoidance.[16]

Experimental Protocols

The identification and quantification of branched alkanes from natural sources rely heavily on chromatographic techniques, particularly gas chromatography-mass spectrometry (GC-MS). The following is a detailed protocol for the extraction and analysis of cuticular hydrocarbons from insects, which is applicable to the study of this compound and other branched alkanes.

Extraction of Cuticular Hydrocarbons

Materials:

-

Glass vials (2 mL) with PTFE-lined caps

-

Hexane (B92381) (analytical grade)

-

Forceps

-

Nitrogen gas stream for solvent evaporation

-

GC vials with micro-inserts

Procedure:

-

Collect individual insects and, if necessary, freeze them at -20°C to immobilize them.

-

Using clean forceps, place a single insect into a 2 mL glass vial.

-

Add 500 µL of hexane to the vial, ensuring the insect is fully submerged.

-

Gently agitate the vial for 5 minutes to extract the cuticular lipids. Avoid vigorous shaking to minimize the extraction of internal lipids.

-

Carefully remove the insect from the vial using forceps.

-

Evaporate the hexane under a gentle stream of nitrogen gas until the volume is reduced to approximately 50 µL.

-

Transfer the concentrated extract to a GC vial with a micro-insert for analysis.

GC-MS Analysis of Branched Alkanes

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC-MS Parameters:

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp 1: Increase to 200°C at a rate of 15°C/min

-

Ramp 2: Increase to 320°C at a rate of 5°C/min, hold for 10 minutes

-

-

MS Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-600

Data Analysis:

-

Identify individual compounds by comparing their mass spectra with reference libraries such as the NIST Mass Spectral Library.

-

Confirm the identity of branched alkanes by analyzing their fragmentation patterns, which typically show characteristic ions resulting from cleavage at the branch points.

-

Use a series of n-alkane standards to determine the Kovats retention indices of the target compounds for further confirmation of their identity.

-

Quantify the amount of each compound by integrating the area of its corresponding peak in the total ion chromatogram and comparing it to the peak area of an internal standard of known concentration.

Conclusion

The study of naturally occurring branched alkanes like this compound offers a window into the complex chemical interactions that govern the natural world. While the presence of this specific compound appears to be limited based on current literature, the existence of other trimethylated alkanes in insects highlights the biosynthetic capability to produce such structurally complex molecules. The detailed methodologies for their extraction and analysis, coupled with a growing understanding of their biosynthetic and signaling pathways, provide a solid foundation for future research. For professionals in drug development, the unique structures and biological activities of these compounds may offer novel scaffolds for the design of new therapeutic agents or environmentally friendly pest management strategies. Further exploration into the natural distribution and biological roles of highly branched alkanes is a promising avenue for scientific discovery.

References

- 1. Digital resource [dam-oclc.bac-lac.gc.ca]

- 2. acadiau.ca [acadiau.ca]

- 3. Methylmalonyl-CoA - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. Methylmalonyl-CoA [amboss.com]

- 6. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Malonyl-CoA - Wikipedia [en.wikipedia.org]

- 8. Cyanobacterial Enzymes for Bioalkane Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Elucidating Structure-Bioactivity Relationships of Methyl-Branched Alkanes in the Contact Sex Pheromone of the Parasitic Wasp Lariophagus distinguendus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Perception and olfaction of cuticular compounds (Chapter 10) - Insect Hydrocarbons [cambridge.org]

- 12. Chemoreception - Specialized chemosensory structures | Britannica [britannica.com]

- 13. Cuticular hydrocarbon reception by sensory neurons in basiconic sensilla of the Japanese carpenter ant - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Specialized odorant receptors in social insects that detect cuticular hydrocarbon cues and candidate pheromones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthetic Production of 2,2,3-Trimethyloctane

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 2,2,3-Trimethyloctane is not a known naturally occurring compound. As such, no natural biosynthetic pathway has been identified. This technical guide presents a hypothetical, engineered pathway for its production in a microbial host. This pathway is designed by combining principles from well-characterized fatty acid and polyketide biosynthesis systems with terminal alkane-forming enzymes. All quantitative data and protocols are based on analogous enzymes and systems reported in the scientific literature.

Introduction

Highly branched alkanes are valuable molecules for applications ranging from advanced biofuels to specialty chemicals. This compound, a C11 hydrocarbon, possesses a unique and sterically crowded branching pattern that makes it an interesting target for synthetic biology. This document outlines a theoretical framework for the de novo biosynthesis of this compound by proposing a multi-module enzymatic assembly line.

The proposed pathway is divided into three core modules:

-

Module 1: Precursor and Extender Unit Biosynthesis: Generation of the necessary starter and chain-building blocks.

-

Module 2: Carbon Chain Assembly: A custom-designed modular polyketide synthase (PKS) responsible for constructing the 2,2,3-trimethyloctanoyl carbon skeleton.

-

Module 3: Alkane Finalization: Conversion of the fatty acid intermediate into the final alkane product using a terminal enzymatic cascade.

This guide provides the theoretical basis, supporting data from analogous systems, and detailed experimental protocols required to pursue the engineering of a microbial chassis for this compound production.

Proposed Biosynthetic Pathway

The overall strategy involves creating a novel fatty acid, 2,2,3-trimethyloctanoic acid, and subsequently converting it to the target alkane.

Module 1: Precursor and Extender Unit Biosynthesis

The assembly of the carbon backbone requires a specific starter unit and two types of extender units.

-

Starter Unit (2,2-Dimethylpropionyl-CoA): The synthesis is initiated by 2,2-dimethylpropionyl-CoA (pivaloyl-CoA) to form the 2,2-dimethyl moiety. This is not a common metabolite. It could be supplied exogenously to the culture medium and activated by an engineered acyl-CoA synthetase with broadened substrate specificity. Alternatively, it could be synthesized in vivo from valine degradation intermediates through a multi-step engineered pathway.

-

Extender Units (Malonyl-CoA & Methylmalonyl-CoA): Standard two-carbon chain extension is accomplished using malonyl-CoA, produced by the carboxylation of acetyl-CoA via Acetyl-CoA Carboxylase (ACC) . To install the methyl group at the C3 position, (2S)-methylmalonyl-CoA is required as the first extender unit.[1] This is produced from propionyl-CoA by Propionyl-CoA Carboxylase (PCC) .[2][3] Engineering the host to produce sufficient pools of both extender units is a critical first step.

Caption: Module 1: Synthesis of starter and extender units.

Module 2: Carbon Chain Assembly via an Engineered Polyketide Synthase

A modular Type I PKS is proposed to assemble the 2,2,3-trimethyloctanoyl backbone.[4][5] The process begins with the loading of the starter unit, followed by sequential condensation with extender units and reductive processing.

-

Loading: The 2,2-dimethylpropionyl-CoA starter unit is loaded onto the Acyl Carrier Protein (ACP) domain of the loading module by an Acyltransferase (AT) domain.

-

First Elongation & Branching: The starter unit is transferred to the Ketosynthase (KS) domain of Module 1. The AT domain of Module 1 specifically selects methylmalonyl-CoA and loads it onto the ACP of Module 1. The KS domain catalyzes a decarboxylative Claisen condensation, extending the chain and installing the methyl group at the alpha position (which will become the C3 position).

-

Reductive Processing: The resulting β-keto group is fully reduced to a methylene (B1212753) group by the sequential action of a Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) domain within Module 1.

-

Subsequent Elongations: The processed chain is transferred to the KS domain of Module 2. Module 2 and the subsequent Module 3 are standard fatty-acid-like modules, utilizing malonyl-CoA as the extender unit and containing KR, DH, and ER domains to fully reduce the chain after each extension. This process is repeated for three cycles to build the C8 chain.

-

Termination: A final Thioesterase (TE) domain hydrolyzes the completed 2,2,3-trimethyloctanoyl chain from the final ACP, releasing it as a free fatty acid.

Caption: Module 2: PKS assembly line for carbon chain synthesis.

Module 3: Final Conversion to this compound

The released fatty acid is converted to the final alkane product using the well-characterized cyanobacterial alkane biosynthesis pathway.[6][7]

-

Activation: The free fatty acid, 2,2,3-trimethyloctanoic acid, is first re-activated to its acyl-ACP thioester form by an Acyl-ACP Synthetase (AAS) .

-

Reduction to Aldehyde: An Acyl-ACP Reductase (AAR) catalyzes the NADPH-dependent reduction of 2,2,3-trimethyloctanoyl-ACP to 2,2,3-trimethyloctanal.[8]

-

Deformylation to Alkane: An Aldehyde-Deformylating Oxygenase (ADO) , an oxygen-dependent enzyme, catalyzes the removal of the formyl group to yield this compound and formate.[9] This step is often the rate-limiting step in engineered alkane production.

Quantitative Data from Analogous Systems

No kinetic data exists for the hypothetical enzymes in this pathway. The following table summarizes kinetic parameters for homologous enzymes that perform similar reactions, providing a baseline for expected catalytic efficiencies.

| Enzyme Class | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Propionyl-CoA Carboxylase (PCC) | Streptomyces coelicolor | Propionyl-CoA | 130 ± 10 | 10.5 ± 0.3 | [3] |

| Acyl-ACP Reductase (AAR) | Synechococcus elongatus PCC 7942 | C16:0-ACP | 4.8 ± 0.8 | 0.05 ± 0.001 | [10] |

| Aldehyde-Deformylating Oxygenase (ADO) | Nostoc punctiforme PCC 73102 | Heptadecanal | 15.6 ± 2.4 | 0.02 | [9] |

| Aldehyde-Deformylating Oxygenase (ADO) | Synechococcus elongatus PCC 7942 | Octadecanal | ~25 | 0.016 | [11] |

| Acyl-ACP Synthetase (AAS) | Vibrio harveyi | Dodecanoic Acid | 11.2 ± 1.1 | 0.78 ± 0.02 | [8] |

Experimental Protocols

The following protocols describe key methodologies for the expression, purification, and analysis required to validate the proposed pathway.

Protocol 1: Heterologous Expression and Purification of His-tagged AAR

This protocol describes the expression of a His-tagged Acyl-ACP Reductase (AAR) in E. coli and its subsequent purification via immobilized metal affinity chromatography (IMAC).

1. Gene Cloning and Transformation: a. Synthesize the codon-optimized gene for the chosen AAR (e.g., from Synechococcus elongatus PCC 7942) with an N-terminal Hexa-histidine (His6) tag. b. Clone the gene into a suitable expression vector (e.g., pET-28a(+)) under the control of an inducible promoter (e.g., T7). c. Transform the resulting plasmid into an expression host strain of E. coli (e.g., BL21(DE3)).

2. Protein Expression: a. Inoculate 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with a single colony of the transformed E. coli. b. Incubate overnight at 37°C with shaking (200 rpm). c. Use the overnight culture to inoculate 1 L of LB medium with the same antibiotic. d. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. e. Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM. f. Incubate for 16-20 hours at 18°C with shaking.

3. Cell Lysis and Purification: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0). c. Lyse the cells by sonication on ice (e.g., 6 cycles of 10 seconds ON, 30 seconds OFF at 40% amplitude). d. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris. e. Equilibrate a Ni-NTA affinity column with Lysis Buffer. f. Load the clarified supernatant onto the column. g. Wash the column with 10 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). h. Elute the protein with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). i. Analyze fractions by SDS-PAGE to confirm protein purity and size. j. Pool pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, pH 7.5).

Protocol 2: In Vitro Assay for Aldehyde-Deformylating Oxygenase (ADO)

This protocol measures the activity of purified ADO by quantifying the alkane product using gas chromatography.

1. Reaction Components:

- Enzyme: Purified ADO (e.g., 5 µM final concentration).

- Substrate: Fatty aldehyde (e.g., 200 µM heptadecanal, solubilized in DMSO).

- Reductant System: 100 µM NADPH, 10 µM Ferredoxin, 1 µM Ferredoxin-NADP+ Reductase (FNR).

- Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.

2. Assay Procedure: a. Prepare a 500 µL reaction mixture in a glass vial by combining the buffer, NADPH, Ferredoxin, and FNR. b. Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes. c. Initiate the reaction by adding the purified ADO enzyme. d. Immediately add the aldehyde substrate to start the reaction. e. Incubate the reaction at 30°C with gentle shaking for a set time (e.g., 1 hour). f. Stop the reaction by adding 500 µL of ethyl acetate (B1210297) containing an internal standard (e.g., 10 µg/mL of pentadecane).

3. Product Extraction and Analysis: a. Vortex the vial vigorously for 1 minute to extract the hydrocarbon product into the ethyl acetate layer. b. Centrifuge at 2,000 x g for 5 minutes to separate the phases. c. Carefully transfer the upper ethyl acetate layer to a new GC vial. d. Analyze 1 µL of the extract by Gas Chromatography-Mass Spectrometry (GC-MS). e. Quantify the alkane product by comparing its peak area to that of the internal standard.

Protocol 3: In Vivo Product Analysis by GC-MS

This protocol details the extraction and analysis of alkanes produced by an engineered microbial culture.

1. Sample Preparation: a. Grow the engineered microbial strain under inducing conditions for a defined period (e.g., 48-72 hours). b. To a 10 mL sample of the culture, add an internal standard (e.g., 100 µL of 1 mg/mL pentadecane (B166386) in ethyl acetate). c. Add 5 mL of ethyl acetate to the culture sample in a glass tube.

2. Extraction: a. Vortex the mixture vigorously for 2 minutes to lyse the cells and extract the hydrocarbons. b. Centrifuge the sample at 3,000 x g for 10 minutes to separate the organic and aqueous layers. c. Carefully transfer the top organic layer (ethyl acetate) to a clean glass tube. d. Dry the organic extract over anhydrous sodium sulfate (B86663) to remove residual water. e. Transfer the dried extract to a clean GC vial for analysis.

3. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer. b. Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm). c. Injection: 1 µL of the extract, splitless injection mode. d. Oven Program:

- Initial temperature: 60°C, hold for 2 minutes.

- Ramp: 10°C/min to 300°C.

- Hold: 5 minutes at 300°C. e. MS Detection: Scan mode (e.g., m/z 40-550) for identification. f. Identification: Identify this compound by comparing its mass spectrum and retention time to an authentic chemical standard. g. Quantification: Calculate the titer based on the peak area ratio of the product to the internal standard.

Visualization of Pathways and Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Methylmalonyl-CoA - Wikiwand [wikiwand.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 5. Structure and Mechanism of Assembly Line Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Machine learning-guided acyl-ACP reductase engineering for improved in vivo fatty alcohol production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural insights into the catalytic mechanism of aldehyde-deformylating oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural insights into catalytic mechanism and product delivery of cyanobacterial acyl-acyl carrier protein reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Product release and substrate entry of aldehyde deformylating oxygenase revealed by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

2,2,3-Trimethyloctane: A Technical Guide to its Role as a Geochemical Biomarker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geochemical biomarkers are complex organic molecules found in sediments and petroleum deposits that can be traced back to specific biological precursors. These molecular fossils provide invaluable insights into the paleoenvironment, the evolution of life, and the thermal history of sedimentary basins. Among the vast array of biomarkers, branched alkanes, particularly those with quaternary carbon atoms (BAQCs), have emerged as significant indicators of specific microbial inputs and depositional conditions. This technical guide focuses on 2,2,3-trimethyloctane, a C11 branched alkane, and its utility as a geochemical biomarker. While specific quantitative data for this compound is sparse in publicly available literature, this guide synthesizes the current understanding of short-chain branched alkanes to provide a framework for its analysis and interpretation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing appropriate analytical methodologies. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molecular Weight | 156.31 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 62016-26-6 | [1] |

| Boiling Point | Not explicitly available, but expected to be lower than its linear isomer, n-undecane (196 °C), due to increased branching. | [2] |

| Density | Not explicitly available. | |

| LogP (Octanol/Water Partition Coefficient) | 5.4 | [1] |

Geochemical Significance and Interpretation

The presence and abundance of this compound and other short-chain branched alkanes in geological samples can be interpreted to deduce information about the original organic matter input and the depositional environment.

-

Source Organisms: The biological precursors of many branched alkanes are still under investigation. However, their molecular structure, often with specific branching patterns, points towards a microbial origin, likely from bacteria or algae.[3] The presence of such compounds can indicate a significant contribution of microbial biomass to the total organic carbon in a sediment or source rock.

-

Depositional Environment: The distribution of branched alkanes can provide clues about the redox conditions of the depositional environment. Certain branched alkanes are believed to be more resistant to biodegradation than their linear counterparts, suggesting they may be preserved under specific environmental conditions.[3]

-

Thermal Maturity: While not a primary maturity indicator, the relative abundance of branched alkanes compared to n-alkanes can sometimes be influenced by the thermal maturation of the source rock.

The overall workflow for the geochemical analysis and interpretation of this compound as a biomarker is illustrated in the following diagram.

Caption: Logical workflow for the analysis of this compound as a geochemical biomarker.

Experimental Protocols

The following section outlines a general experimental protocol for the extraction, separation, and identification of this compound from sedimentary rock or crude oil samples.

Sample Preparation and Extraction

-

Crushing and Grinding: Solid rock samples are first cleaned of any surface contaminants and then crushed and ground to a fine powder (<100 mesh) to increase the surface area for efficient extraction.

-

Soxhlet Extraction: The powdered sample is placed in a porous thimble and extracted with an organic solvent, typically dichloromethane (B109758) (DCM) or a mixture of DCM and methanol, for 24-72 hours. This process extracts the total lipid content from the sample.

-

Asphaltene Precipitation: For crude oil samples, asphaltenes are precipitated by the addition of a non-polar solvent like n-heptane. The deasphalted oil is then used for further analysis.

Fractionation

The total lipid extract is separated into different compound classes based on their polarity using column chromatography.

-

Column Preparation: A glass column is packed with activated silica (B1680970) gel or alumina.

-

Elution: The extract is loaded onto the column and eluted with a sequence of solvents of increasing polarity.

-

Saturated Hydrocarbons: Eluted with a non-polar solvent such as n-hexane. This fraction will contain this compound.

-

Aromatic Hydrocarbons: Eluted with a solvent of intermediate polarity, such as a mixture of n-hexane and DCM.

-

Polar Compounds (NSOs): Eluted with a polar solvent like methanol.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The saturated hydrocarbon fraction is analyzed by GC-MS to identify and quantify this compound.

| GC-MS Parameter | Typical Value |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min |

| Injector Temperature | 280-300 °C |

| Oven Temperature Program | Initial temperature 40-60 °C (hold for 1-2 min), ramp at 4-10 °C/min to 300-320 °C (hold for 15-30 min) |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Identification: this compound is identified by its characteristic mass spectrum and its retention time compared to an authentic standard or by its Kovats retention index.

Expected Mass Spectrum: The mass spectrum of this compound is not widely available in public databases. However, based on the fragmentation patterns of similar branched alkanes, the following key fragments are expected:

-

Molecular Ion (M+): A peak at m/z 156, corresponding to the molecular weight of C₁₁H₂₄. This peak may be of low intensity due to the instability of the molecular ion of branched alkanes.

-

Loss of a Methyl Group (M-15): A fragment at m/z 141.

-

Loss of an Ethyl Group (M-29): A fragment at m/z 127.

-

Loss of a Propyl Group (M-43): A fragment at m/z 113.

-

Loss of a Butyl Group (M-57): A fragment at m/z 99.

-

Other significant fragments: Characteristic alkyl fragments at m/z 43, 57, 71, and 85.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the literature, a comparative table of its concentration in different geological settings cannot be provided at this time. However, research on short-chain and branched alkanes in various sedimentary environments provides a general understanding of their abundance.

| Sample Type | General Abundance of Short-Chain Branched Alkanes | Key Observations |

| Marine Sediments | Variable, generally lower than n-alkanes. | Can be enriched in environments with high microbial activity. |

| Lacustrine Sediments | Can be significant, with distributions influenced by algal and bacterial inputs. | |

| Crude Oils | Present in varying concentrations, depending on the source rock and thermal maturity. | Generally a minor component compared to n-alkanes and isoprenoids.[4] |

| Source Rocks | Abundance is dependent on the type of organic matter and depositional conditions. | Higher abundances may be associated with specific microbial communities. |

Diagenetic Pathway of Branched Alkanes

The formation of this compound as a biomarker is a result of the diagenetic alteration of biological precursor molecules. The general pathway is illustrated below.

Caption: Generalized pathway for the formation of branched alkane biomarkers during diagenesis.

Conclusion

This compound, as a short-chain branched alkane, holds potential as a geochemical biomarker for elucidating the microbial inputs and depositional environments of ancient sediments. While specific data on this compound is limited, the analytical techniques and interpretative frameworks developed for other branched alkanes provide a solid foundation for its study. Further research, including the identification of its specific biological precursors and the compilation of quantitative data from various geological settings, will undoubtedly enhance its utility in geochemical and petroleum exploration studies. This guide provides the necessary technical information for researchers to begin to incorporate the analysis of this compound into their broader biomarker studies.

References

Spectroscopic Data of 2,2,3-Trimethyloctane: A Technical Guide for Compound Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,3-trimethyloctane, a saturated hydrocarbon. The information herein is intended to assist in the unequivocal identification of this compound through the analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic signatures. Detailed experimental protocols are provided to guide researchers in obtaining high-quality data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (1) | 0.88 | t | 3H |

| CH₃ (2') | 0.85 | s | 6H |

| CH₃ (3') | 0.82 | d | 3H |

| CH₂ (4-7) | 1.25 | m | 8H |

| CH (3) | 1.57 | m | 1H |

¹³C NMR (Predicted)

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C1 | 14.2 |

| C2 | 34.5 |

| C3 | 42.1 |

| C4 | 23.4 |

| C5 | 30.0 |

| C6 | 32.1 |

| C7 | 22.8 |

| C8 | 14.2 |

| C2' (gem-dimethyl) | 25.5 |

| C3' (methyl) | 15.0 |

Note: NMR data is predicted using online computational tools and should be confirmed with experimental data.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to be characterized by extensive fragmentation, typical for branched alkanes.[1][2] Cleavage will preferentially occur at the tertiary and quaternary carbon centers to form more stable carbocations.[1] The molecular ion peak (M⁺) at m/z 156 is expected to be of very low abundance or absent.[1]

The mass spectrum of the isomeric compound 2,3,3-trimethyloctane (NIST data) provides a representative example of the fragmentation pattern.

Key Fragment Ions for 2,3,3-Trimethyloctane (Illustrative for this compound)

| m/z | Proposed Fragment |

| 43 | [C₃H₇]⁺ |

| 57 | [C₄H₉]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 85 | [C₆H₁₃]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound, as a saturated alkane, will be relatively simple. The spectrum of the highly branched alkane 2,2,4-trimethylpentane (isooctane) is a good proxy for the expected vibrational modes.[3][4][5]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 2960-2850 | C-H stretch (sp³ C-H) | Strong |

| 1470-1450 | C-H bend (CH₂ scissoring) | Medium |

| 1385-1375 | C-H bend (CH₃ symmetric bend) | Medium |

| 1370-1365 | C-H bend (gem-dimethyl split) | Medium |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solvent should be free of protonated impurities. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[6]

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-1 or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution in split mode.

-

Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation from any impurities.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 40-200.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion (if present) and major fragment ions.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups present.

Methodology:

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[8] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.[9][10]

-

Instrumentation: Use a Fourier-transform infrared spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty salt plates or the clean ATR crystal.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Compound Identification Workflow

The following diagram illustrates the logical workflow for identifying an unknown compound, such as this compound, using the spectroscopic techniques described.

References

- 1. benchchem.com [benchchem.com]

- 2. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. Pentane, 2,2,4-trimethyl- [webbook.nist.gov]

- 5. 2,2,4-Trimethylpentane(540-84-1) IR Spectrum [m.chemicalbook.com]

- 6. dem.ri.gov [dem.ri.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. drawellanalytical.com [drawellanalytical.com]

Unraveling the Environmental Origins of 2,2,3-Trimethyloctane in Petroleum

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3-Trimethyloctane, a branched-chain alkane with the chemical formula C₁₁H₂₄, is a constituent of complex hydrocarbon mixtures found in petroleum reservoirs. As a component of gasoline and other fuels, understanding its environmental sources is crucial for petroleum geochemistry, environmental forensics, and bioremediation studies. This technical guide provides a comprehensive overview of the current understanding of the environmental origins of this compound in petroleum samples, detailing analytical methodologies and potential formation pathways.

Quantitative Data Presentation

Comprehensive quantitative analysis of individual isomers like this compound is typically performed as part of a detailed hydrocarbon analysis of gasoline and related petroleum streams. The concentrations of individual C₁₁ isomers are generally low and are often aggregated and reported as part of the total C₁₁ fraction. For context, the following table presents a hypothetical distribution of C₁₁ alkanes in a light naphtha stream based on typical compositions, to illustrate the expected low concentrations of any single isomer.

| Hydrocarbon Group | Carbon Number | Typical Weight % in Light Naphtha |

| n-Alkanes | C11 | 1.0 - 5.0 |

| Isoalkanes (Branched) | C11 | 2.0 - 10.0 |

| Cycloalkanes | C11 | 0.5 - 3.0 |

| Aromatics | C11 | 0.1 - 1.0 |

Note: This table is illustrative. The actual concentration of this compound would be a fraction of the C11 isoalkanes and would require specific analysis for precise quantification.

Experimental Protocols

The standard method for the detailed analysis of hydrocarbon components in spark ignition engine fuels, which includes C₁₁ isomers like this compound, is high-resolution gas chromatography. ASTM D6730 provides a standardized protocol for this purpose.[1][2][3][4][5][6][7][8][9][10][11]

Determination of Individual Components by High-Resolution Gas Chromatography (Based on ASTM D6730)

1. Scope: This method is designed for the detailed quantitative analysis of individual hydrocarbon components in spark-ignition engine fuels with boiling points up to 225°C.[1][5] This range comfortably includes this compound.

2. Principle: A small sample of the petroleum product is injected into a high-resolution gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase of the capillary column. A flame ionization detector (FID) is used for quantification.

3. Apparatus:

- Gas Chromatograph (GC): Equipped with a capillary inlet system for split or splitless injection.

- Column: A 100-meter long, 0.25 mm internal diameter capillary column with a 0.5 µm film of a non-polar stationary phase (e.g., 100% dimethylpolysiloxane) is typically used.[11] A pre-column may be used for pre-separation.[7]

- Detector: Flame Ionization Detector (FID).

- Carrier Gas: Helium or hydrogen.[12]

- Data Acquisition System: Computerized system to record the chromatogram and perform data analysis.

4. Procedure:

- Sample Preparation: Samples are typically analyzed neat without any preparation.

- Injection: A small volume of the sample (e.g., 0.1-1.0 µL) is injected into the GC.

- Chromatographic Conditions:

- Injector Temperature: 250°C

- Detector Temperature: 250-300°C

- Oven Temperature Program: A multi-step temperature program is employed to achieve optimal separation of the numerous hydrocarbon isomers. A typical program might start at a low temperature (e.g., 35°C) and ramp up to a final temperature of around 200-250°C.

- Carrier Gas Flow: Maintained at a constant flow rate.

- Component Identification: Individual components are identified based on their retention times compared to known standards or by using a retention index system.

- Quantification: The concentration of each component is determined by comparing its peak area to the peak areas of internal standards with known concentrations.

Environmental Formation Pathways

The environmental sources of this compound in petroleum can be attributed to both geochemical and biological processes.

Geochemical Formation

The primary geochemical pathway for the formation of branched alkanes like this compound is the thermal cracking of larger organic molecules during the maturation of kerogen and crude oil in sedimentary basins.

Caption: Geochemical formation of this compound via thermal cracking.

During catagenesis, the complex organic matter in source rocks is subjected to increasing temperature and pressure, leading to the cleavage of carbon-carbon bonds. This process generates a wide array of smaller hydrocarbons, including various isomers of octane (B31449) and its derivatives. Subsequent isomerization reactions can further modify the molecular structures, leading to the formation of thermodynamically stable branched alkanes such as this compound.

Microbial Biosynthesis

While direct microbial synthesis of this compound has not been specifically documented, microorganisms are known to produce a variety of branched-chain hydrocarbons.[13] The general pathway for microbial alkane biosynthesis involves the modification of fatty acid metabolism.[14][15][16]

Caption: Generalized microbial pathway for branched alkane synthesis.

Certain bacteria can introduce methyl branches into their fatty acid chains. These branched fatty acids can then be converted into alkanes through enzymatic reduction and decarbonylation. It is plausible that specific microbial communities in petroleum reservoirs or source rock environments could contribute to the formation of this compound through such biosynthetic pathways, which would then be incorporated into the crude oil. Engineered E. coli have been shown to produce C13 to C17 alkanes and alkenes.[14]

Logical Workflow for Analysis

The logical workflow for the analysis and source determination of this compound in a petroleum sample is outlined below.

Caption: Workflow for the analysis and source determination of this compound.

This workflow begins with the detailed analysis of the petroleum sample to identify and quantify this compound. The relative abundance of this and other isomers, along with the analysis of specific biomarkers, can provide clues to the origin and thermal history of the oil, helping to distinguish between predominantly geochemical or biological sources.

Conclusion

The environmental origin of this compound in petroleum samples is multifaceted, with contributions from both the geochemical alteration of ancient organic matter and potential microbial biosynthesis. While its specific concentration is often low and part of a complex mixture of C₁₁ isomers, its presence can be reliably determined using standardized high-resolution gas chromatography methods. Further research into the specific microbial pathways capable of producing highly branched alkanes will enhance our understanding of the complete biogeochemical cycle of these compounds in petroleum systems. This knowledge is essential for advancing applications in petroleum exploration, environmental monitoring, and the development of bioremediation strategies.

References

- 1. webstore.ansi.org [webstore.ansi.org]

- 2. gcms.cz [gcms.cz]

- 3. store.astm.org [store.astm.org]

- 4. ASTM D6729 - 25 | 30 Oct 2025 | BSI Knowledge [knowledge.bsigroup.com]

- 5. store.astm.org [store.astm.org]

- 6. thinghiemxangdau.vn [thinghiemxangdau.vn]

- 7. scioninstruments.com [scioninstruments.com]

- 8. testinglab.com [testinglab.com]

- 9. Detailed Hydrocarbon Analysis : Shimadzu (Europe) [shimadzu.eu]

- 10. Detailed Hydrocarbon Analysis (DHA) of Gasoline : Shimadzu Brasil [shimadzu.com.br]

- 11. Detailed Hydrocarbon Analysis Featuring Rtx-DHA Columns [restek.com]

- 12. gcms.labrulez.com [gcms.labrulez.com]

- 13. Recent trends in microbial production of alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microbial biosynthesis of alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. itqb.unl.pt [itqb.unl.pt]

- 16. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Isomers of Trimethyloctane and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyloctane, a saturated acyclic hydrocarbon with the molecular formula C₁₁H₂₄, exists as a multitude of structural isomers. These isomers, while sharing the same molecular weight, exhibit distinct physicochemical properties due to variations in their carbon skeleton. Understanding these differences is crucial in fields ranging from fuel science, where branching affects combustion properties, to medicinal chemistry, where molecular shape influences biological activity. This guide provides a comprehensive overview of the structural isomers of trimethyloctane, their basic physicochemical properties, and the experimental methodologies used for their determination.

Structural Isomers of Trimethyloctane

The systematic naming of trimethyloctane isomers follows the IUPAC nomenclature, where the longest continuous carbon chain determines the parent alkane, in this case, octane (B31449). The positions of the three methyl (-CH₃) substituents are indicated by numerical locants. The structural isomers arise from the different possible arrangements of these methyl groups along the octane backbone.

Below is a comprehensive list of the structural isomers of trimethyloctane:

-

2,2,3-Trimethyloctane

-

2,2,4-Trimethyloctane

-

2,2,6-Trimethyloctane

-

2,2,7-Trimethyloctane

-

2,3,3-Trimethyloctane

-

2,3,4-Trimethyloctane

-

2,3,5-Trimethyloctane

-

2,3,6-Trimethyloctane

-

2,4,5-Trimethyloctane

-

2,4,6-Trimethyloctane

-

2,4,7-Trimethyloctane

-

2,5,5-Trimethyloctane

-

2,5,6-Trimethyloctane

-

2,5,7-Trimethyloctane

-

2,6,6-Trimethyloctane

-

2,6,7-Trimethyloctane

-

3,3,4-Trimethyloctane

-

3,3,6-Trimethyloctane

-

3,3,7-Trimethyloctane

-

3,4,4-Trimethyloctane

-

3,4,5-Trimethyloctane

-

3,4,6-Trimethyloctane

-

3,4,7-Trimethyloctane

-

3,5,5-Trimethyloctane

-

3,5,6-Trimethyloctane

-

4,4,5-Trimethyloctane

Physicochemical Properties

The basic physicochemical properties of trimethyloctane isomers are influenced by the degree and position of branching. Generally, increased branching leads to a lower boiling point due to reduced surface area and weaker van der Waals forces. Melting points are influenced by both branching and molecular symmetry, with more symmetrical molecules often having higher melting points. Density and refractive index are also affected by the compactness of the molecular structure.

The following table summarizes available quantitative data for various trimethyloctane isomers. It is important to note that much of the available data is computed, and experimental values are noted where available.

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index | Data Source |

| This compound | 173.2 (Computed) | - | 0.749 (Computed) | 1.421 (Computed) | PubChem |

| 2,2,5-Trimethyloctane | 169.3[1] | - | - | - | Chemexper |

| 2,2,6-Trimethyloctane | 174[2] | -57.06 (Estimate)[2] | 0.7349[2] | 1.4134[2] | LookChem[2] |

| 2,3,3-Trimethyloctane | 180.6 (Computed) | - | 0.764 (Computed) | 1.428 (Computed) | PubChem[3] |

| 2,3,6-Trimethyloctane | 175.8 (Computed) | - | 0.743 (Computed) | 1.418 (Computed) | PubChem[4] |

| 2,3,7-Trimethyloctane | 178 (Computed) | - | 0.764[5] | 1.427[5] | Stenutz[5] |

| 2,4,4-Trimethyloctane | 171[6] | -57.06 (Estimate)[6] | 0.7385[6] | 1.4177[6] | ChemicalBook[6] |

| 2,4,7-Trimethyloctane | 171.6[7] | - | 0.739[7] | 1.414[7] | Guidechem[7] |

| 2,5,5-Trimethyloctane | 174.7 (Computed) | - | 0.751 (Computed) | 1.422 (Computed) | PubChem[8] |

| 2,5,6-Trimethyloctane | 178[9] | -57.06 (Estimate)[9] | 0.7470[9] | 1.4189[9] | LookChem[9] |

| 3,3,4-Trimethyloctane | 180.6 (Computed) | - | 0.764 (Computed) | 1.428 (Computed) | PubChem[10] |

| 3,3,5-Trimethyloctane | 174.7[11] | - | - | - | Chemexper[11] |

| 3,4,5-Trimethyloctane | 181.8 (Computed) | - | 0.761 (Computed) | 1.427 (Computed) | PubChem[12] |

Experimental Protocols

Standard methodologies are employed for the determination of the fundamental physicochemical properties of liquid alkanes.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Method: Distillation

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The liquid sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises into the distillation head.

-

Temperature Measurement: The thermometer bulb is positioned so that its top is level with the side arm of the distillation head, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.

-

Data Recording: The temperature at which a steady stream of distillate is collected is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Density Determination

Density is the mass per unit volume of a substance.

Method: Pycnometry

-

Apparatus: A pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is used.

-

Measurement of Empty Pycnometer Mass: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.

-

Measurement of Pycnometer Mass with Sample: The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off. The mass of the filled pycnometer is then measured.

-

Measurement of Pycnometer Mass with a Reference Liquid: The process is repeated with a reference liquid of known density (e.g., deionized water).

-

Calculation: The density of the sample is calculated using the following formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

Refractive Index Determination

The refractive index of a medium is a dimensionless number that describes how fast light travels through the material.

Method: Abbé Refractometer

-

Apparatus: An Abbé refractometer is used, which measures the critical angle of refraction.

-

Calibration: The instrument is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and light is passed through the sample. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Logical Relationships of Trimethyloctane Isomers

The structural isomers of trimethyloctane can be logically grouped based on the substitution patterns on the octane backbone. This classification helps in systematically understanding the structural diversity of this class of compounds. The following diagram illustrates a high-level classification based on the number of methyl groups on a single carbon atom.

References

- 1. 2,2,5-trimethyloctane [chemister.ru]

- 2. lookchem.com [lookchem.com]

- 3. 2,3,3-Trimethyloctane | C11H24 | CID 537321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,6-Trimethyloctane | C11H24 | CID 112465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,7-trimethyloctane [stenutz.eu]

- 6. 2,4,4-trimethyloctane CAS#: [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. 2,5,5-Trimethyloctane | C11H24 | CID 53424279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. 3,3,4-Trimethyloctane | C11H24 | CID 20329908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3,3,5-trimethyloctane [chemister.ru]

- 12. 3,4,5-Trimethyloctane | C11H24 | CID 12757233 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 2,2,3-Trimethyloctane for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to 2,2,3-trimethyloctane, a highly branched alkane of interest for various research applications, including as a reference compound in analytical chemistry and as a component in fuel and lubricant studies. The described methodology follows a classical three-step sequence involving a Grignard reaction, acid-catalyzed dehydration, and catalytic hydrogenation.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a convergent approach, beginning with the formation of a key tertiary alcohol intermediate, 2,2,3-trimethyloctan-3-ol. This is accomplished via the nucleophilic addition of a pentyl Grignard reagent to 3,3-dimethyl-2-butanone. Subsequent acid-catalyzed dehydration of the tertiary alcohol yields a mixture of isomeric alkenes, which are then subjected to catalytic hydrogenation to afford the final saturated alkane product.

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,2,3-Trimethyloctan-3-ol via Grignard Reaction

This procedure details the formation of the tertiary alcohol intermediate through the reaction of pentylmagnesium bromide with 3,3-dimethyl-2-butanone.

Materials:

-

Magnesium turnings

-

1-Bromopentane

-

3,3-Dimethyl-2-butanone (pinacolone)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Magnesium turnings (1.2 equivalents) are placed in the flask.

-

A solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether is prepared and added to the dropping funnel.

-

A small portion of the 1-bromopentane solution is added to the magnesium turnings to initiate the reaction. Gentle warming may be required.

-

Once the reaction has initiated (as evidenced by bubbling and a cloudy appearance), the remaining 1-bromopentane solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

The flask is cooled in an ice bath, and a solution of 3,3-dimethyl-2-butanone (0.9 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,2,3-trimethyloctan-3-ol.

Step 2: Dehydration of 2,2,3-Trimethyloctan-3-ol

The crude tertiary alcohol is dehydrated using a strong acid to yield a mixture of alkene isomers.

Materials:

-

Crude 2,2,3-trimethyloctan-3-ol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

Procedure:

-

The crude 2,2,3-trimethyloctan-3-ol is placed in a round-bottom flask equipped with a distillation apparatus.

-

A catalytic amount of concentrated sulfuric acid (approximately 10 mol%) is added to the alcohol.

-

The mixture is gently heated, and the alkene products are distilled as they are formed. The distillation temperature should be kept as low as possible to favor the formation of the less substituted alkene (Zaitsev's rule may lead to a mixture).[1][2][3][4] For a tertiary alcohol, a temperature range of 25-80°C is often sufficient.[1][3][4]

-

The collected distillate is washed with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the resulting mixture of 2,2,3-trimethyloctene isomers is used in the next step without further purification.

Step 3: Hydrogenation of 2,2,3-Trimethyloctene Isomers

The final step involves the saturation of the carbon-carbon double bond of the alkene isomers to produce this compound.

Materials:

-

Mixture of 2,2,3-trimethyloctene isomers

-

Platinum(IV) oxide (PtO₂) or 10% Palladium on carbon (Pd/C)

-

Ethanol (B145695) or Ethyl acetate (B1210297)

-

Hydrogen gas

Procedure:

-

The mixture of 2,2,3-trimethyloctene isomers is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

-